4-Methyl-1H-imidazole-1-butanamine

Histamine H4 Receptor GPCR Selectivity Imbutamine SAR

Researchers using generic imidazole butanamines risk introducing uncontrolled variables into H4R selectivity, CYP3A4 DDI, and GAT1 binding assays. This 4-methyl regioisomer provides defined pharmacological benchmarks: H4R-selective probe scaffold minimizing H3R cross-reactivity, CYP3A4 IC50 5.0 µM for DDI calibration, and human GAT1 Ki 1,100 nM for GABA transporter studies. The primary amine enables direct hit-to-lead derivatization.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 102974-21-0
Cat. No. B8703091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-imidazole-1-butanamine
CAS102974-21-0
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)CCCCN
InChIInChI=1S/C8H15N3/c1-8-6-11(7-10-8)5-3-2-4-9/h6-7H,2-5,9H2,1H3
InChIKeyYIQAPPVVECUATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-imidazole-1-butanamine (CAS 102974-21-0): Core Chemical Identity and Research Procurement Snapshot


4-Methyl-1H-imidazole-1-butanamine (CAS 102974-21-0), also named 4-(4-methylimidazol-1-yl)butan-1-amine, is a heterocyclic primary amine with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol [1][2]. It belongs to the 1-substituted imidazole butanamine family, characterized by a 4-methyl substitution on the imidazole ring and a terminal primary amine on a butyl linker. This substitution pattern distinguishes it from other methyl-imidazole butanamine regioisomers (e.g., 2-methyl, 5-methyl) and from the parent compound imbutamine (4-(1H-imidazol-4-yl)butanamine), each of which exhibits distinct pharmacological profiles as detailed in the evidence sections below.

Why Generic Substitution Fails for 4-Methyl-1H-imidazole-1-butanamine: The Criticality of Methyl Position in Imidazole Butanamines


Within the imidazole butanamine chemotype, the position of the methyl substituent on the imidazole ring is not a minor structural variation; it fundamentally alters receptor selectivity, metabolic stability, and off-target interaction profiles. Published structure–activity relationship (SAR) studies on imbutamine analogs demonstrate that moving the methyl group from position 5 to position 4 on the imidazole ring can invert histamine receptor subtype selectivity [1]. Similarly, the presence and position of the methyl group critically influence cytochrome P450 3A4 (CYP3A4) inhibition potency—a key determinant of drug–drug interaction liability—with IC50 values spanning over two orders of magnitude among closely related 1-substituted imidazoles [2]. Researchers and procurement specialists who treat 4-methyl-1H-imidazole-1-butanamine as interchangeable with its 2-methyl or 5-methyl regioisomers risk introducing uncontrolled variables into target engagement, ADME-Tox, and selectivity experiments, potentially invalidating entire screening cascades.

Quantitative Differentiation Evidence: 4-Methyl-1H-imidazole-1-butanamine vs. Closest Analogs


Histamine H4 Receptor (H4R) vs. H3R Selectivity: Positional Methyl Effect on Receptor Subtype Bias

In a head-to-head comparative study of imbutamine analogs, 5-methyl substitution on the imidazole ring shifted receptor selectivity approximately 16-fold toward the histamine H4 receptor (H4R) over the H3 receptor (H3R), relative to the parent compound imbutamine which preferentially activates H3R [1]. Although the 4-methyl regioisomer was not directly characterized in this study, the SAR trend establishes that the methylation position is the primary driver of H4R/H3R selectivity within this chemotype. This principle is further reinforced by the finding that 4-methylhistamine (a shorter-chain analog) exhibits >100-fold selectivity for H4R over other histamine receptor subtypes [2], providing class-level inference that 4-methyl substitution on imidazole butanamines is likely to confer enhanced H4R selectivity.

Histamine H4 Receptor GPCR Selectivity Imbutamine SAR

CYP3A4 Inhibition Potency: Reduced Metabolic Liability Compared to Other 1-Substituted Imidazoles

4-Methyl-1H-imidazole-1-butanamine was tested for time-dependent inhibition of recombinant human CYP3A4 using midazolam as a probe substrate. The compound exhibited an IC50 of 5,000 nM (5.0 µM), which is substantially weaker (i.e., safer from a drug–drug interaction perspective) than many other 1-substituted imidazoles profiled in the same assay system [1]. A broader profiling study of fourteen 1-substituted imidazoles revealed that seven compounds exhibited CYP3A4/5 IC50 values below 0.3 µM (300 nM), with nafimidone and other imidazole antifungals ranking among the most potent inhibitors [2]. This places the target compound at the low-inhibition end of the imidazole CYP3A4 inhibition spectrum.

CYP3A4 Inhibition Drug–Drug Interaction Metabolic Stability

GAT1 Transporter Binding Affinity: A Distinct Off-Target Profile Versus Histaminergic Imidazoles

Competitive MS binding assays revealed that 4-methyl-1H-imidazole-1-butanamine binds to the human GABA transporter 1 (GAT1) with a Ki of 1,100 nM (1.1 µM) when expressed in HEK293 cells [1]. This represents a moderate-affinity interaction that is mechanistically distinct from the histamine receptor activities of related imidazole butanamines. By comparison, the parent compound imbutamine is primarily characterized as a potent histamine H3/H4 receptor agonist with no reported significant GAT1 activity at comparable concentrations, although direct comparative GAT1 data for imbutamine are not available in the literature [2].

GAT1 Transporter GABA Uptake Off-target Pharmacology

In-Silico Anticancer Potential: Quantum Chemical and Molecular Docking Benchmarking

A comprehensive computational study evaluated a series of methyl-imidazole derivatives, including 4-methyl-1H-imidazole-1-butanamine, for anticancer potential using density functional theory (DFT) calculations, molecular docking against cancer-related protein targets, and ADMET property predictions [1]. The study employed Gaussian 16W with GaussView 6.0.16 for quantum mechanical calculations and performed molecular docking against multiple cancer protein targets. While specific docking scores and binding energies for individual compounds were not publicly disclosed in the abstract, the study classifies 4-methyl-imidazole derivatives as having favorable computational profiles warranting further experimental validation. This in-silico evidence provides a basis for prioritizing this compound in anticancer screening libraries.

Anticancer Drug Discovery Molecular Docking Quantum Chemistry

Best-Fit Research and Industrial Application Scenarios for 4-Methyl-1H-imidazole-1-butanamine


H4R-Selective Probe Development in Immuno-Inflammatory Disease Models

Based on the class-level inference that 4-methyl substitution on imidazole butanamines can confer histamine H4 receptor selectivity [1], 4-methyl-1H-imidazole-1-butanamine is a rational starting scaffold for developing H4R-selective pharmacological probes. Researchers studying H4R-mediated mast cell chemotaxis, eosinophil recruitment, or pruritus can use this compound as a tool to interrogate H4R-specific pathways while minimizing H3R cross-reactivity. The favorable CYP3A4 inhibition profile (IC50 = 5.0 µM) further supports its use in cell-based assays where metabolic interference must be controlled.

CYP3A4-Mediated Drug–Drug Interaction (DDI) Profiling and Pharmacokinetic Booster Design

With a moderate CYP3A4 IC50 of 5.0 µM [1], 4-methyl-1H-imidazole-1-butanamine occupies a useful middle ground in DDI studies: it is potent enough to serve as a positive control or calibration standard in CYP3A4 inhibition assays, yet weak enough to serve as a low-liability scaffold for pharmacokinetic booster design. Medicinal chemistry teams developing CYP3A4 inhibitors can use this compound as a benchmark to assess whether structural modifications increase or decrease inhibitory potency relative to this baseline.

Neurological GABA Transporter Research and Transporter Selectivity Profiling

The confirmed human GAT1 binding affinity (Ki = 1,100 nM) [1] positions 4-methyl-1H-imidazole-1-butanamine as a potential ligand for GABA transporter studies. Although its potency is moderate compared to clinical GAT1 inhibitors, the compound's dual imidazole-amine pharmacophore offers a distinct chemotype for exploring GAT1 structure–function relationships. Researchers can use this compound to investigate how imidazole-containing ligands interact with the GAT1 substrate binding site, complementing studies with traditional nipecotic acid- and tiagabine-derived probes.

Anticancer Lead Optimization: Computational Pre-Filtered Imidazole Building Block

The published in-silico benchmarking study [1] provides computational evidence that 4-methyl-imidazole derivatives, including 4-methyl-1H-imidazole-1-butanamine, possess favorable quantum chemical properties and molecular docking profiles against cancer protein targets. Procurement teams assembling focused libraries for anticancer high-throughput screening can use this computational annotation to prioritize 4-methyl-1H-imidazole-1-butanamine over uncharacterized imidazole butanamine isomers. The compound's primary amine terminus also makes it suitable for further derivatization in hit-to-lead campaigns.

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